N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that features a cyclopentanecarboxamide core with a 3,4-dimethoxyphenethyl and a thiophen-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps:
Formation of the Cyclopentanecarboxamide Core: This can be achieved through the reaction of cyclopentanone with an amine, followed by carboxylation.
Introduction of the 3,4-Dimethoxyphenethyl Group: This step involves the reaction of the cyclopentanecarboxamide intermediate with 3,4-dimethoxyphenethyl bromide under basic conditions.
Attachment of the Thiophen-2-yl Group: The final step involves the coupling of the thiophen-2-yl group to the cyclopentanecarboxamide intermediate using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the cyclopentanecarboxamide can be reduced to form alcohols or amines.
Substitution: The thiophen-2-yl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N-(3,4-dimethoxyphenethyl)-1-(furan-2-yl)cyclopentanecarboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to the combination of its cyclopentanecarboxamide core with both 3,4-dimethoxyphenethyl and thiophen-2-yl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-23-16-8-7-15(14-17(16)24-2)9-12-21-19(22)20(10-3-4-11-20)18-6-5-13-25-18/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSCYDRNEQZIGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2(CCCC2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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